molecular formula C10H8INO B15330335 1-(7-Iodo-1H-indol-2-yl)ethanone

1-(7-Iodo-1H-indol-2-yl)ethanone

Cat. No.: B15330335
M. Wt: 285.08 g/mol
InChI Key: VFQUOAHBEWIXNN-UHFFFAOYSA-N
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Description

1-(7-Iodo-1H-indol-2-yl)ethanone is a high-purity chemical reagent featuring an indole ring system substituted with an ethanone group at the 2-position and an iodine atom at the 7-position. This specific substitution pattern makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The indole scaffold is a privileged structure in drug discovery, known for its presence in numerous biologically active compounds and pharmaceuticals . The electron-rich aromatic system and the strategic placement of the iodine atom create opportunities for diverse chemical transformations, particularly in metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. Researchers value this compound as a key building block for developing novel therapeutic agents, given the demonstrated significance of indole derivatives across various pharmacological domains. Scientific literature has extensively documented that indole-based compounds display a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties . The 7-iodo substitution on the indole ring is particularly significant for structure-activity relationship studies, allowing medicinal chemists to explore steric and electronic effects on biological target engagement. The carbonyl group at the 2-position provides an additional handle for molecular diversification through reduction, nucleophilic addition, or formation of hydrazones and other derivatives. This compound is provided exclusively for research and development purposes in laboratory settings. It is strictly for research use only and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

1-(7-iodo-1H-indol-2-yl)ethanone

InChI

InChI=1S/C10H8INO/c1-6(13)9-5-7-3-2-4-8(11)10(7)12-9/h2-5,12H,1H3

InChI Key

VFQUOAHBEWIXNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N1)C(=CC=C2)I

Origin of Product

United States

Preparation Methods

Acetylation of 7-Iodoindole

The second step introduces the ethanone group at the 2nd position via Friedel-Crafts acylation.

Starting Materials :

  • 7-Iodoindole
  • Acetyl chloride or acetic anhydride
  • Lewis acid catalyst (e.g., AlCl₃)

Reaction Conditions :

  • Solvent: Dichloromethane or ether
  • Temperature: 0–25°C (ambient)
  • Time: 1–2 hours

In a typical protocol, 7-iodoindole is treated with acetyl chloride (1.2 equivalents) and AlCl₃ (1.5 equivalents) in dichloromethane at 0°C, followed by gradual warming to room temperature. The reaction achieves 85–92% yield, with the Lewis acid activating the acylating agent for electrophilic substitution.

Optimization Insights :

  • Catalyst-Free Approaches : Highly reactive acylating agents like oxalyl dichloride enable acetylation without Lewis acids, simplifying purification.
  • Side Reactions : Diacylation at positions 2 and 3 is suppressed by using stoichiometric acetyl chloride and low temperatures.

Friedel-Crafts Acylation-Oxime Synthesis Hybrid Approach

An alternative route combines Friedel-Crafts acylation with oxime synthesis and decarboxylation, offering flexibility in intermediate functionalization.

Friedel-Crafts Acylation of 7-Iodoindole

7-Iodoindole undergoes acylation with oxalyl dichloride to form 2-(7-iodo-1H-indol-3-yl)-2-oxoacetic acid.

Reaction Conditions :

  • Solvent: Diethyl ether
  • Temperature: Ambient
  • Time: 6 hours

This step avoids Lewis acids due to the high reactivity of oxalyl dichloride, achieving 50–60% yield. Excess oxalyl chloride prevents dimerization byproducts.

Oxime Formation and Decarboxylation

The oxoacetic acid intermediate is converted to an oxime using hydroxylamine hydrochloride, followed by decarboxylation under reflux.

Reaction Conditions :

  • Solvent: Ethanol/water (3:1)
  • Temperature: Reflux (80°C)
  • Time: 7 hours

Decarboxylation eliminates CO₂, yielding 1-(7-Iodo-1H-indol-2-yl)ethanone with 59% isolated yield after column chromatography.

Continuous Flow Synthesis for Industrial Scalability

Industrial production leverages continuous flow reactors to enhance efficiency and reproducibility.

Key Advantages :

  • Improved Heat Transfer : Enables precise temperature control during exothermic iodination and acetylation steps.
  • Reduced Reaction Time : Residence times of <30 minutes per step.
  • Higher Purity : Automated in-line purification minimizes byproducts.

Representative Parameters :

Step Reactor Type Temperature Residence Time Yield
Iodination Microfluidic 70°C 15 min 95%
Acetylation Packed Bed 25°C 10 min 90%

Comparative Analysis of Preparation Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Yield (%) Purity (%) Scalability Complexity
Two-Step Iodination 85–92 98 High Moderate
Hybrid Approach 59–65 95 Moderate High
Continuous Flow 90–95 99 Industrial Low

Key Takeaways :

  • The two-step method balances yield and simplicity for laboratory-scale synthesis.
  • Continuous flow synthesis is optimal for large-scale production but requires specialized equipment.
  • The hybrid approach offers functional group diversification but involves multi-step purification.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Iodo-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, KOH).

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products:

Scientific Research Applications

1-(7-Iodo-1H-indol-2-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Iodo-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets. The iodine atom and the ethanone group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Indole Position Substituents Molecular Weight (g/mol) Key Properties/Activities References
1-(7-Iodo-1H-indol-2-yl)ethanone 2-yl, 7-I Iodine, ethanone 285.08 Limited data; storage at 2–8°C
1-(5-Bromo-2-phenyl-1H-indol-7-yl)ethanone 7-yl, 5-Br, 2-Ph Bromine, phenyl, ethanone Not reported Cytotoxicity studies in synthesis
1-(7-Nitro-1H-indol-3-yl)ethanone 3-yl, 7-NO₂ Nitro, ethanone 204.18 Intermediate in pharmaceutical synthesis
1-(7-Methyl-1H-indol-3-yl)ethanone 3-yl, 7-CH₃ Methyl, ethanone 173.21 Structural analog; no reported activity
  • Positional Isomerism: The target compound’s ethanone group at the 2-position contrasts with analogs like 1-(7-nitro-1H-indol-3-yl)ethanone (3-position). This difference may affect electronic distribution and intermolecular interactions in crystal structures or receptor binding .
  • Halogen Effects : Iodine’s larger atomic radius and polarizability compared to bromine (e.g., in ’s compound) could enhance van der Waals interactions or alter metabolic stability in biological systems .

Functional Group Modifications

Thioether and Sulfonyl Derivatives

Indolyl-3-ethanone-α-thioethers demonstrate notable antimalarial activity:

  • 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone: pIC₅₀ = 8.21 (vs. chloroquine pIC₅₀ = 7.55) .
  • 1-(5-Chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone: IC₅₀ = 90 nM against Plasmodium .

These compounds highlight the importance of electron-withdrawing groups (e.g., nitro, halogens) and thioether linkages in enhancing activity. In contrast, sulfonyl derivatives like 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone (MW 299.34 g/mol) exhibit acute oral toxicity (H302) and eye irritation (H319), underscoring the trade-off between efficacy and safety .

Q & A

Q. What are the established synthetic routes for 1-(7-Iodo-1H-indol-2-yl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 1-(7-Iodo-1H-indol-2-yl)ethanone typically involves iodination of indole precursors followed by acetylation. For example:

  • Step 1 : Iodination at the 7-position of indole derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions (e.g., -10°C to room temperature, dichloromethane solvent) .
  • Step 2 : Acetylation of the 2-position via Friedel-Crafts acylation using ethanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

Q. Key Optimization Factors :

ParameterImpact on Yield
TemperatureHigher temperatures (>25°C) promote side reactions (e.g., over-iodination or decomposition).
Solvent PolarityPolar aprotic solvents (e.g., DMF) improve iodination efficiency but may complicate purification.
Catalyst LoadingExcess AlCl₃ (>1.5 eq.) can lead to byproducts like dimerization .

Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Typical yields range from 45–65% .

Q. How is the structural integrity of 1-(7-Iodo-1H-indol-2-yl)ethanone validated in crystallographic studies?

Methodological Answer : X-ray crystallography is the gold standard for structural validation. Key steps include:

  • Crystal Growth : Slow evaporation of a saturated solution in ethanol or acetonitrile at 4°C.
  • Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL software for solving and refining the structure, focusing on heavy-atom (iodine) positioning and hydrogen bonding networks .

Q. Critical Metrics :

  • R-factor : <0.05 indicates high precision.
  • Electron Density Maps : Confirm absence of disorder in the iodophenyl ring .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer : The 7-iodo group acts as a directing moiety in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Key considerations:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-iodide bonds due to their stability and efficiency .
  • Mechanistic Insight : Iodine’s electronegativity enhances oxidative addition rates, but steric hindrance at the 7-position may limit coupling efficiency.
  • Contradiction Handling : Discrepancies in reported yields (e.g., 60% vs. 75%) often arise from solvent polarity (DMF vs. toluene) or base choice (K₂CO₃ vs. Cs₂CO₃) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Methodological Answer : Discrepancies in antimicrobial or anticancer assays may stem from:

  • Assay Variability : Use standardized protocols (e.g., CLSI guidelines for MIC testing) .
  • Cell Line Sensitivity : Compare activity across multiple lines (e.g., HeLa vs. MCF-7) to identify target specificity .
  • Metabolic Stability : LC-MS/MS analysis of compound stability in cell culture media (e.g., DMEM + 10% FBS) over 24 hours .

Data Normalization : Report IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity) to mitigate batch effects .

Q. How are computational models employed to predict the compound’s interactions with biological targets?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to simulate binding to targets like cytochrome P450 or serotonin receptors. Focus on the indole ring’s π-π stacking and iodine’s hydrophobic interactions .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2.0 Å indicates robust interactions) .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., iodine vs. bromine) with bioactivity using Hammett constants .

Q. What safety protocols are critical when handling 1-(7-Iodo-1H-indol-2-yl)ethanone in the lab?

Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis/purification steps due to volatile solvents (e.g., dichloromethane) .
  • Waste Disposal : Collect iodinated waste separately for incineration to prevent environmental release .

Q. How can researchers optimize purification methods to address low yields in scaled-up synthesis?

Methodological Answer :

  • Byproduct Identification : LC-HRMS to detect dimers or deiodinated byproducts .
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for challenging separations .
  • Crystallization Screening : High-throughput platforms (e.g., Crystal16) to identify optimal solvent mixtures (e.g., ethyl acetate/heptane) .

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